molecular formula C7H11F2NO B1421386 4,4-Difluorocyclohexanecarboxamide CAS No. 927209-98-1

4,4-Difluorocyclohexanecarboxamide

Cat. No. B1421386
Key on ui cas rn: 927209-98-1
M. Wt: 163.16 g/mol
InChI Key: JKPXYSGFTYLPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09416132B2

Procedure details

To a solution of compound 4,4-difluorocyclohexanecarboxylic acid (3.5 g, 21 mmol) in 80 mL THF, 4-methylmorpholine (2.51 g, 21 mmol) was added at −70° C., followed by isobutyl chloridocarbonate (2.85 g, 21 mmol). 30 min later, 10 mL ammonium hydroxide was added. The resulting mixture was allowed to warm up to 0° C. After removal of all solvents, the residue was washed with water, PE to afford the compound 4,4-difluorocyclohexanecarboxamide (1.82 g, 40%) as a white solid.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
2.51 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8](O)=[O:9])[CH2:4][CH2:3]1.C[N:13]1CCOCC1.CC(COC(Cl)=O)C.[OH-].[NH4+]>C1COCC1>[F:1][C:2]1([F:11])[CH2:7][CH2:6][CH:5]([C:8]([NH2:13])=[O:9])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
FC1(CCC(CC1)C(=O)O)F
Name
Quantity
2.51 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.85 g
Type
reactant
Smiles
CC(C)COC(=O)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of all solvents
WASH
Type
WASH
Details
the residue was washed with water, PE

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)C(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.82 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 53.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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